molecular formula C18H15FeO9 B1672603 Ferric maltol CAS No. 33725-54-1

Ferric maltol

Cat. No.: B1672603
CAS No.: 33725-54-1
M. Wt: 431.2 g/mol
InChI Key: AHPWLYJHTFAWKI-UHFFFAOYSA-K
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Description

Ferric maltol is an iron (III) atom complexed with 3 maltol molecules to increase the bioavailability compared to iron (II), without depositing it in the duodenum as insoluble ferric hydroxide and phosphate . It has been described in literature since at least the late 1980s as a potential treatment for iron deficiency .


Synthesis Analysis

This compound is a ferric, non-salt-based oral iron formulation demonstrating improved tolerance in patients with previous intolerance to other iron formulations . It has been used as an oral drug for iron deficiency .


Molecular Structure Analysis

This compound has a molecular formula of C18H15FeO9 and a molecular weight of 431.2 g/mol . The structure is a complex of iron with maltol, which is absorbed from the gut and then dissociates, releasing iron and maltol separately into the bloodstream .


Chemical Reactions Analysis

This compound has been used as an oral drug for iron deficiency. A novel HPLC-MS/MS method has been developed and fully validated to determine maltol and maltol glucuronide simultaneously in plasma and urine .


Physical and Chemical Properties Analysis

This compound is a complexed iron supplement used to treat iron deficiency . It has a molecular weight of 431.2 g/mol .

Scientific Research Applications

Ferric Maltol in Iron Deficiency Anemia Treatment

This compound has shown effectiveness in treating Iron Deficiency Anemia (IDA) in various clinical conditions. Studies have demonstrated its efficacy in correcting iron deficiency anemia in patients with Inflammatory Bowel Disease (IBD), where it offered rapid improvements in hemoglobin levels and had a favorable safety profile, suggesting it as an alternative to intravenous iron (Gasche et al., 2014). Another study highlighted that this compound, both at low dose and higher therapeutic doses, is at least as well absorbed as from ferrous sulfate, indicating its potential as a viable administration form for ferric iron in the treatment of IDA (Kelsey et al., 1991).

This compound's Role in Gastrointestinal Absorption and Tolerability

The formulation of this compound is designed to improve gastrointestinal absorption and reduce the adverse events associated with unabsorbed free iron. Clinical trials have demonstrated consistent and clinically meaningful improvements in hemoglobin and measures of iron availability (ferritin and transferrin saturation) in patients with chronic underlying conditions such as IBD and Chronic Kidney Disease (CKD), showing that it is well-tolerated over long-term treatment for up to 64 weeks (Schmidt et al., 2021).

This compound in Pediatric Patients

In pediatric patients with iron deficiency, different doses of this compound were assessed, showing that all three doses increased iron uptake and were well tolerated. This suggests this compound's potential in treating iron deficiency in children (Allen et al., 2021).

Potential Future Applications

This compound, known as trimaltol iron, has been proposed for future clinical applications beyond IDA treatment. It may find uses in theranostic and anticancer formulations, as well as in metal radiotracers for diagnostic medicine, due to its properties of increased iron absorption and stability in the gastrointestinal tract (Kontoghiorghes et al., 2021).

Impact on Intestinal Microbiome

A study on the impact of this compound on the intestinal microbiome showed that it does not adversely affect the microbiome in patients or mice, unlike ferrous sulfate. This highlights its potential for better tolerability and lesser side effects compared to other iron supplements (Mahalhal et al., 2021).

Mechanism of Action

Target of Action

Ferric maltol, also known as Iron (III) maltol, is primarily targeted at addressing iron deficiency in adults . The compound’s primary targets are the iron uptake mechanisms, possibly beta 3 integrin or divalent metal transporter 1, located in the ileum and duodenum .

Mode of Action

This compound operates by dissociating as the iron atom is donated to the iron uptake mechanisms . Once the iron is in circulation, it associates with transferrin and ferritin . Transferrin is a blood plasma protein that delivers iron to cells throughout the body, while ferritin is a protein that stores iron inside cells for later use.

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the transport and storage of iron in the body. Iron is a crucial component of hemoglobin, the protein in red blood cells that carries oxygen from the lungs to the rest of the body . By providing a source of iron, this compound aids in the production of hemoglobin and other iron-dependent processes .

Pharmacokinetics

This compound is a complex of iron with maltol, which is absorbed from the gut and then dissociates, releasing iron and maltol separately into the bloodstream . The substance has a wide therapeutic index as patients generally take 30mg twice daily, while concentrations of 20mg/kg may produce toxicity . Maltol is metabolized by the enzyme UGT1A6 .

Result of Action

The primary result of this compound’s action is the resolution of iron deficiency anemia . By providing a bioavailable source of iron, this compound helps to increase the body’s iron stores, thereby aiding in the production of hemoglobin and improving the oxygen-carrying capacity of the blood .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, food reduces its uptake from the gut, as do calcium and magnesium salts and tetracycline antibiotics . Furthermore, the stability of the iron–maltol complex at a physiological pH allows it to remain strongly chelated until the point of absorption in the gut . This reduces the likelihood of reactive oxygen species (ROS) formation, minimizing the risk for gastrointestinal side effects and irritation or damage to the intestinal lining .

Future Directions

Ferric maltol is a new oral iron replacement therapy designed to optimize iron absorption while reducing the gastrointestinal adverse events associated with unabsorbed free iron . It has been studied in clinical trials involving almost 750 adults and adolescents with iron-deficiency anemia associated with IBD, CKD, and other underlying conditions, and it has been widely used in clinical practice . It is approved for the treatment of adults with iron deficiency with or without anemia, independent of the underlying condition, and is commercially available in Europe and the United States .

Biochemical Analysis

Biochemical Properties

Ferric maltol acts as a source of iron, which is essential for various biochemical reactions in the human body . Iron is a crucial component of hemoglobin, myoglobin, and several enzymes, playing a vital role in oxygen transport, electron transfer, and redox reactions . This compound delivers iron for uptake across the intestinal wall and transfer to transferrin and ferritin .

Cellular Effects

This compound influences cell function by providing iron, a critical nutrient for cellular processes. Iron is necessary for the synthesis of DNA and proteins, and it plays a key role in cellular metabolism

Molecular Mechanism

Once the iron is in circulation, it associates with transferrin and ferritin .

Temporal Effects in Laboratory Settings

In a real-world study, this compound was observed to increase hemoglobin and iron indices over a 12-week period . The mean time to normalization of hemoglobin was approximately 49.5 days, and for ferritin, it was around 71.3 days .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that the bioavailability of this compound is designed to be better tolerated than standard ferrous salts

Metabolic Pathways

This compound is involved in the metabolic pathways related to iron homeostasis. Iron, delivered by this compound, is absorbed from the gut and then dissociates, releasing iron and maltol separately into the bloodstream . Iron is bound to transferrin and reaches its highest concentrations in the blood plasma one to three hours after ingestion .

Transport and Distribution

This compound is absorbed from the gut and then dissociates, releasing iron and maltol separately into the bloodstream . Iron is bound to transferrin and reaches its highest concentrations in the blood plasma one to three hours after ingestion . It is also bound to ferritin for storage .

Subcellular Localization

It is known that iron, delivered by this compound, is bound to transferrin and ferritin, which are found in various subcellular locations .

Properties

{ "Design of the Synthesis Pathway": "Ferric maltol can be synthesized via the reaction between ferric chloride and maltol in the presence of a base.", "Starting Materials": ["Ferric chloride", "Maltol", "Base (such as sodium hydroxide or potassium hydroxide)"], "Reaction": [ "1. Dissolve maltol in water to form a solution.", "2. Add the base to the solution to adjust the pH to around 8-9.", "3. Slowly add ferric chloride to the solution while stirring.", "4. Continue stirring the solution for several hours at room temperature.", "5. Filter the solution to remove any precipitates.", "6. Concentrate the solution under reduced pressure to obtain the crude product.", "7. Purify the crude product using column chromatography or recrystallization.", "8. Dry the purified product under vacuum." ] }

Ferric maltol dissociates as the iron atom is donated to unknown iron uptake mechanisms, possibly beta 3 integrin or divalent metal transporter 1, in the ileum and duodenum. Once the iron is in circulation, it then associates with transferrin and ferritin.

CAS No.

33725-54-1

Molecular Formula

C18H15FeO9

Molecular Weight

431.2 g/mol

IUPAC Name

iron(3+);2-methyl-4-oxopyran-3-olate

InChI

InChI=1S/3C6H6O3.Fe/c3*1-4-6(8)5(7)2-3-9-4;/h3*2-3,8H,1H3;/q;;;+3/p-3

InChI Key

AHPWLYJHTFAWKI-UHFFFAOYSA-K

SMILES

CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].[Fe+3]

Canonical SMILES

CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].[Fe+3]

Appearance

Solid powder

melting_point

300

33725-54-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

4.5-12mg/mL

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ferric maltol;  Iron (III) maltol;  ST10;  ST-10;  ST 10;  ST10-021;  ST-10-021;  ST 10-021;  ST10021;  ST-10021;  ST 10021;  WHO 9974;  WHO-9974;  WHO9974; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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